molecular formula C8H11F6N B3277415 2,4-Bis(trifluoromethyl)cyclohexan-1-amine CAS No. 65934-73-8

2,4-Bis(trifluoromethyl)cyclohexan-1-amine

Cat. No. B3277415
CAS RN: 65934-73-8
M. Wt: 235.17 g/mol
InChI Key: XNVKQIXDTPJTTI-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)cyclohexan-1-amine, also known as BTCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various applications, including scientific research.

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)cyclohexan-1-amine is not yet fully understood, but it is believed to act as a GABA-A receptor modulator. This receptor is involved in the regulation of neurotransmitters in the brain, and 2,4-Bis(trifluoromethyl)cyclohexan-1-amine has been shown to enhance the activity of this receptor, leading to increased inhibitory neurotransmission.
Biochemical and Physiological Effects
2,4-Bis(trifluoromethyl)cyclohexan-1-amine has been shown to have various biochemical and physiological effects, including the ability to cross the blood-brain barrier and affect the central nervous system. It has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-Bis(trifluoromethyl)cyclohexan-1-amine in lab experiments is its ability to penetrate the blood-brain barrier, allowing for the study of the central nervous system. Additionally, its anxiolytic and sedative effects make it a useful tool for studying anxiety disorders. However, one limitation of using 2,4-Bis(trifluoromethyl)cyclohexan-1-amine is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the use of 2,4-Bis(trifluoromethyl)cyclohexan-1-amine in scientific research. One potential application is in the development of new treatments for anxiety disorders, as 2,4-Bis(trifluoromethyl)cyclohexan-1-amine has shown promising results in preclinical studies. Additionally, 2,4-Bis(trifluoromethyl)cyclohexan-1-amine could be used as a tool for studying the central nervous system and the role of GABA-A receptors in neurological disorders. Further research is needed to fully understand the potential of 2,4-Bis(trifluoromethyl)cyclohexan-1-amine in these areas.
Conclusion
In conclusion, 2,4-Bis(trifluoromethyl)cyclohexan-1-amine is a unique chemical compound that has shown promise in various scientific research applications. Its ability to penetrate the blood-brain barrier and affect the central nervous system makes it a valuable tool for studying neurological disorders and developing new treatments. However, its potential toxicity must be carefully monitored in lab experiments. Further research is needed to fully understand the potential of 2,4-Bis(trifluoromethyl)cyclohexan-1-amine in scientific research.

Scientific Research Applications

2,4-Bis(trifluoromethyl)cyclohexan-1-amine has been used in various scientific research applications, including as a reagent in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the development of new materials, such as polymers and liquid crystals. Additionally, 2,4-Bis(trifluoromethyl)cyclohexan-1-amine has shown potential in the treatment of neurological disorders and as a tool for studying the central nervous system.

properties

IUPAC Name

2,4-bis(trifluoromethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F6N/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h4-6H,1-3,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVKQIXDTPJTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50711619
Record name 2,4-Bis(trifluoromethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65934-73-8
Record name 2,4-Bis(trifluoromethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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